![molecular formula C9H13NO2 B1301010 2-Methoxy-5-[(methylamino)methyl]phenol CAS No. 54542-57-3](/img/structure/B1301010.png)
2-Methoxy-5-[(methylamino)methyl]phenol
概要
説明
The compound 2-Methoxy-5-[(methylamino)methyl]phenol is a Schiff base, which is a class of organic compounds typically characterized by a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. These compounds are often synthesized through the condensation of an aldehyde or ketone with a primary amine. Schiff bases are known for their diverse applications in various fields, including their use as ligands in coordination chemistry and their biological activities .
Synthesis Analysis
The synthesis of Schiff bases related to 2-Methoxy-5-[(methylamino)methyl]phenol involves the condensation reaction of 2-hydroxy-4-methoxybenzaldehyde with different amines. For instance, the synthesis of a similar compound, 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol, was achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-3-methylpyridine in a 1:1 molar ratio at 75 °C for 5 hours, resulting in a high yield . Another related compound, 5-methoxy-2-[(2-methylaminoethylimino)methyl]phenol, was synthesized and used to prepare dinuclear zinc(II) complexes .
Molecular Structure Analysis
The molecular structure of Schiff bases similar to 2-Methoxy-5-[(methylamino)methyl]phenol has been characterized using various techniques such as X-ray diffraction, IR, UV-vis, and NMR spectroscopy. For example, the crystal structure of 5-methoxy-2-[(2-methylaminoethylimino)methyl]phenol was determined to be a phenolate O-bridged dinuclear zinc(II) compound with a square pyramidal geometry around the Zn atom . The molecular geometry of these compounds has also been optimized using computational methods such as density functional theory (DFT) .
Chemical Reactions Analysis
Schiff bases like 2-Methoxy-5-[(methylamino)methyl]phenol can participate in various chemical reactions due to their reactive imine group. For instance, they can form complexes with metals, as seen in the synthesis of dinuclear zinc(II) complexes . These complexes have been studied for their potential biological activities, such as urease inhibitory properties .
Physical and Chemical Properties Analysis
The physical properties of Schiff bases related to 2-Methoxy-5-[(methylamino)methyl]phenol include their crystalline structure, melting points, and solubility. For example, the compound 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol crystallizes in the monoclinic system and exhibits blue fluorescence . The chemical properties, such as the presence of intramolecular hydrogen bonds and π-π interactions, contribute to the stability of the crystal structure . Theoretical calculations have also been performed to investigate the electronic structure, vibrational frequencies, and nonlinear optical properties of these compounds .
科学的研究の応用
Antioxidant and Anti-inflammatory Applications
Phenolic compounds, such as Syringic Acid (SA) and Chlorogenic Acid (CGA), have been noted for their strong antioxidant and anti-inflammatory activities. These activities are attributed to the methoxy groups on the aromatic ring, which may confer benefits for human health by scavenging free radicals and alleviating oxidative stress markers. Such compounds have the potential to modulate enzyme activity and protein dynamics, impacting conditions like diabetes, inflammation, cancer, and angiogenesis (Cheemanapalli et al., 2018); (Naveed et al., 2018).
Antimicrobial and Anti-biofilm Properties
Carvacrol and other phenolic compounds exhibit antimicrobial and anti-biofilm activities against a range of pathogens, including bacteria, fungi, and viruses. These properties highlight the potential of phenolic compounds in developing new anti-infective materials and strategies for preventing biofilm-associated infections (Marchese et al., 2018).
Neuroprotective Effects
Research on Curcumin and its analogues, derivatives, and hybrids indicates significant neuroprotective effects, particularly in the context of Alzheimer’s Disease. These compounds have been shown to inhibit amyloid-β peptide aggregation, suggesting that similar phenolic compounds could potentially offer therapeutic benefits for neurodegenerative diseases (Chainoglou & Hadjipavlou-Litina, 2020).
Anticancer Properties
Eugenol and other phenolic compounds possess anticancer properties through mechanisms such as inducing cell death, cell cycle arrest, and inhibition of migration and angiogenesis. These findings underline the potential of phenolic compounds in cancer therapy and as adjuncts to conventional chemotherapy (Zari et al., 2021).
Environmental Applications
Phenolic compounds are also being explored for their utility in environmental applications, such as the treatment of wastewater. Their ability to remove pollutants highlights their significance beyond biomedical fields (Cordova Villegas et al., 2016).
Safety And Hazards
特性
IUPAC Name |
2-methoxy-5-(methylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-6-7-3-4-9(12-2)8(11)5-7/h3-5,10-11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVANLRZNKFUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364068 | |
| Record name | 2-methoxy-5-[(methylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[(methylamino)methyl]phenol | |
CAS RN |
54542-57-3 | |
| Record name | 2-methoxy-5-[(methylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

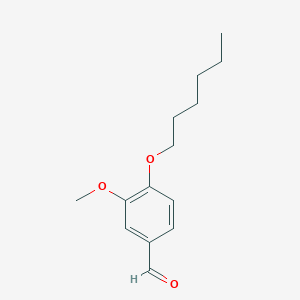
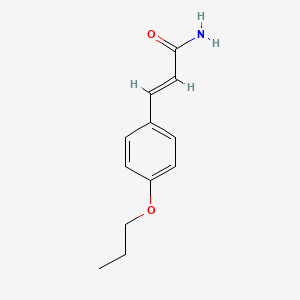
![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)
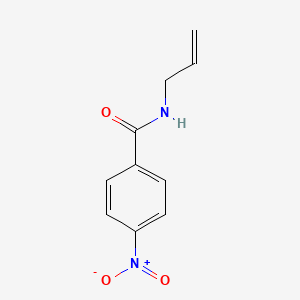
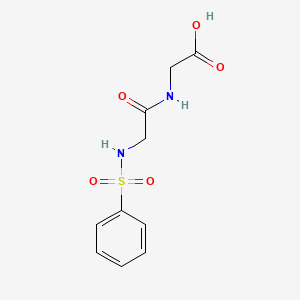
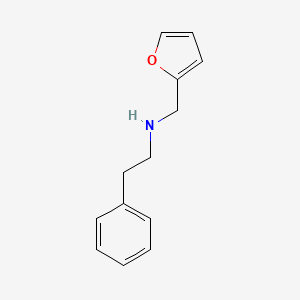

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)


![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)
![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)
![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)
